![molecular formula C21H21ClN2O4S B2884778 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone CAS No. 850932-97-7](/img/structure/B2884778.png)
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
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Overview
Description
The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also has a sulfonyl group attached to a morpholinoethanone, which could potentially have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using sulfonyl chlorides or sulfinates . These reagents can introduce the sulfonyl group to the molecule. The indole ring can be formed through a variety of methods, including the Fischer indole synthesis .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the indole ring. The sulfonyl group can participate in a variety of reactions, including substitutions and additions . The indole ring is also a common site of reactivity in many compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as the compound , have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers in the field of medicinal chemistry.
Synthesis of Indole Derivatives
Indole derivatives are significant in the field of synthetic chemistry . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Anti-Inflammatory Activity
Some derivatives of the compound have been evaluated for their anti-inflammatory effects . This indicates potential applications in the treatment of conditions characterized by inflammation .
Antiproliferative Activity
Some derivatives of the compound have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research.
Antitubercular Activities
Certain derivatives of the compound have demonstrated significant antitubercular activity. This suggests potential for tuberculosis treatment.
Insecticidal Properties
Studies on compounds containing similar structures have shown insecticidal properties. This indicates potential agricultural uses.
Electrochemical Oxidation
Mechanism of Action
The mechanism of action of this compound is not known as it likely depends on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .
Future Directions
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLEJOYFXRZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone |
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